
O-(3-bromophenyl)hydroxylamine hydrochloride
Vue d'ensemble
Description
“O-(3-bromophenyl)hydroxylamine hydrochloride” is a chemical compound with the CAS number 1387003-36-2 . It has a molecular formula of C6H7BrClNO and a molecular weight of 224.48 . The compound is solid in physical form .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to participate in various chemical reactions. For instance, they can undergo Pd-catalyzed O-arylation with aryl chlorides, bromides, and iodides .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular formula is C6H7BrClNO and it has a molecular weight of 224.48 .Applications De Recherche Scientifique
1. Synthesis and Biological Activity Studies
A notable application of O-(3-bromophenyl)hydroxylamine hydrochloride is in the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel oxime-containing pyrazole derivatives, achieved by reacting ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-bromo-1-phenylethanone followed by reaction with hydroxylamine hydrochloride, has shown dose- and time-dependent inhibition of proliferation in A549 lung cancer cells. The inhibition of growth is mainly attributed to the induction of autophagy, highlighting the compound's role in developing new therapeutic agents (Zheng et al., 2010).
2. Environmental Chemistry and Toxicology
The degradation products of related compounds, such as benzophenone-3 in chlorinated seawater swimming pools, have been studied to understand the environmental impact of organic pollutants. While not directly related to this compound, these studies reflect the broader interest in the environmental fate and transformation of brominated organic compounds (Manasfi et al., 2015).
3. Chemical Synthesis and Reactivity
The compound has also been involved in research focusing on the synthesis of hetero annulated carbazoles, showcasing its utility in creating complex molecular structures. These synthesized compounds have been screened for in vitro antitumor activity, indicating the potential for discovering new antitumor agents (Murali et al., 2017).
4. Analytical Chemistry Applications
In analytical chemistry, phosphotungstic acid immobilized on multiwalled carbon nanotubes with cetyltrimethyl ammonium bromide as the molecular linker has shown enhanced oxidation of hydroxylamine. This demonstrates the compound's relevance in developing sensitive methods for detecting mutagens and toxins in environmental and industrial contexts (Yang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
O-(3-bromophenyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIODZTWAKZFOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1387003-36-2 | |
| Record name | O-(3-bromophenyl)hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
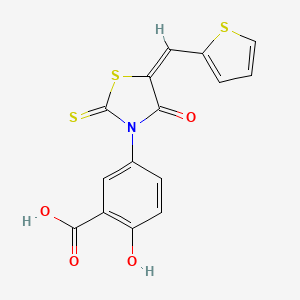
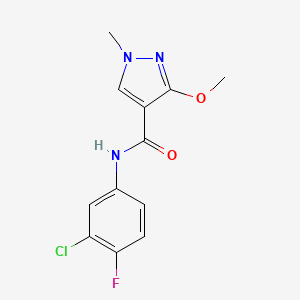
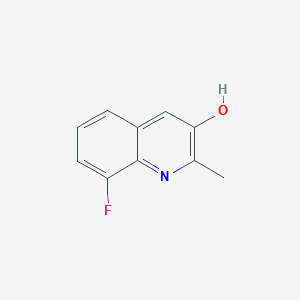
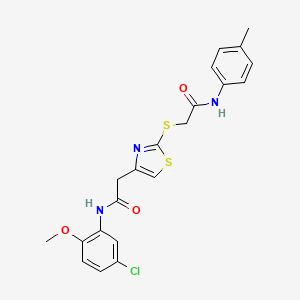
![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)
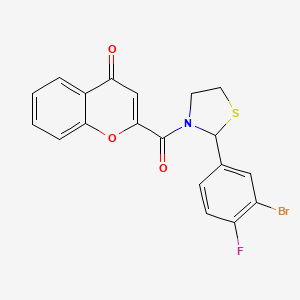
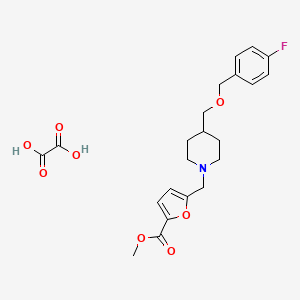
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2696208.png)
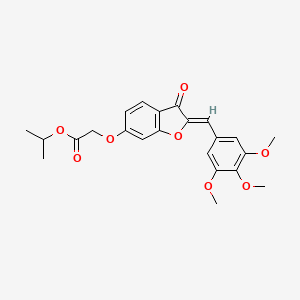
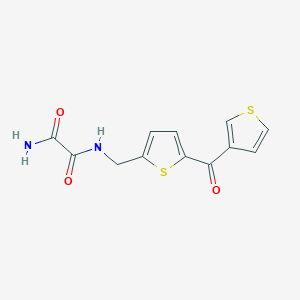

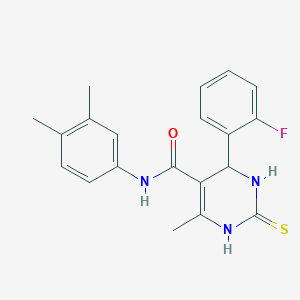
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)